molecular formula C18H12F6N2OS B2741709 (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide CAS No. 1089321-81-2

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B2741709
CAS No.: 1089321-81-2
M. Wt: 418.36
InChI Key: IAXRUDFNYNKUBH-VOTSOKGWSA-N
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Description

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or thioamide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different chemical properties.

    N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-ol: Has a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific (E)-configuration and the presence of trifluoromethyl groups, which enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2OS/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)25-16(28)26-15(27)7-6-11-4-2-1-3-5-11/h1-10H,(H2,25,26,27,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXRUDFNYNKUBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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